3-Chloro-4-hydroxy-5-methylbenzaldehyde
CAS No.: 107356-10-5
Cat. No.: VC2274198
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107356-10-5 |
|---|---|
| Molecular Formula | C8H7ClO2 |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 3-chloro-4-hydroxy-5-methylbenzaldehyde |
| Standard InChI | InChI=1S/C8H7ClO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3 |
| Standard InChI Key | UFWGXFOKGNJAOS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1O)Cl)C=O |
| Canonical SMILES | CC1=CC(=CC(=C1O)Cl)C=O |
Introduction
Chemical Structure and Properties
3-Chloro-4-hydroxy-5-methylbenzaldehyde features a benzene ring substituted with four functional groups: a chlorine atom at position 3, a hydroxyl group at position 4, a methyl group at position 5, and an aldehyde group. This specific arrangement of substituents contributes to its unique chemical properties and reactivity patterns.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
-
Molecular Formula: C₈H₇ClO₂
-
Molecular Weight: 170.59 g/mol
-
CAS Number: 107356-10-5
Structural Identifiers
For computational and database purposes, the compound is represented by several structural identifiers:
-
SMILES Notation: CC1=CC(=CC(=C1O)Cl)C=O
-
Canonical SMILES: CC1=CC(=CC(=C1O)Cl)C=O
-
InChI: InChI=1S/C8H7ClO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3
These identifiers enable precise representation of the compound's structure in chemical databases and computational chemistry applications, facilitating research and analysis.
Spectroscopic Properties
The predicted collision cross-section data provides valuable information for analytical chemistry applications, particularly in mass spectrometry. The following table presents the predicted collision cross-section values for various adducts of 3-Chloro-4-hydroxy-5-methylbenzaldehyde:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.02074 | 129.6 |
| [M+Na]⁺ | 193.00268 | 144.3 |
| [M+NH₄]⁺ | 188.04728 | 138.5 |
| [M+K]⁺ | 208.97662 | 137.5 |
| [M-H]⁻ | 169.00618 | 131.5 |
| [M+Na-2H]⁻ | 190.98813 | 136.6 |
| [M]⁺ | 170.01291 | 132.5 |
| [M]⁻ | 170.01401 | 132.5 |
These values are particularly useful in ion mobility spectrometry and related analytical techniques, providing a means for identifying and characterizing the compound in complex mixtures.
Synthesis and Applications
The synthesis and applications of 3-Chloro-4-hydroxy-5-methylbenzaldehyde highlight its importance in organic chemistry and potential utility in various fields.
Research Landscape and Future Directions
The research landscape surrounding 3-Chloro-4-hydroxy-5-methylbenzaldehyde appears relatively limited, with few published studies focusing specifically on this compound.
Current Research Status
The available search results indicate a notable gap in the literature regarding this specific compound:
-
PubChemLite indicates "No literature data available for this compound"
-
Few detailed studies on the synthesis, reactivity, or applications of 3-Chloro-4-hydroxy-5-methylbenzaldehyde are readily accessible
This limited research presence suggests that the compound may be either relatively new to scientific interest or primarily used as an intermediate compound without extensive study of its properties and applications in isolation.
Comparative Analysis
Contextualizing 3-Chloro-4-hydroxy-5-methylbenzaldehyde within the broader family of substituted benzaldehydes provides insights into its potential properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume